molecular formula C12H17NO2 B13530058 3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol

Katalognummer: B13530058
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: QNISZMPVDUGSCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol is a compound that features a benzofuran ring, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions would depend on the desired scale and application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol is unique due to its specific combination of functional groups and the position of these groups on the benzofuran ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-(aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol

InChI

InChI=1S/C12H17NO2/c13-7-10(8-14)5-9-1-2-12-11(6-9)3-4-15-12/h1-2,6,10,14H,3-5,7-8,13H2

InChI-Schlüssel

QNISZMPVDUGSCG-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=C(C=C2)CC(CN)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.